molecular formula C20H22N2O4 B584721 URB937 CAS No. 1357160-72-5

URB937

Cat. No.: B584721
CAS No.: 1357160-72-5
M. Wt: 354.4 g/mol
InChI Key: CMEQHOXCIGFZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Synthetic routes for URB937 have been developed, but specific details are not widely available in the literature.
    • Industrial production methods may involve custom synthesis services to provide the compound efficiently.
  • Chemical Reactions Analysis

    • URB937 likely undergoes various chemical reactions due to its structural features.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions are not explicitly documented.
  • Scientific Research Applications

  • Mechanism of Action

    • URB937 inhibits FAAH, preventing the breakdown of anandamide.
    • Anandamide then interacts with cannabinoid receptors (CB1 and CB2) to modulate pain, inflammation, and other processes.
    • The molecular targets involve FAAH and the endocannabinoid system.
  • Comparison with Similar Compounds

    • URB937’s uniqueness lies in its peripheral selectivity and inability to cross the blood-brain barrier.
    • Similar compounds include other FAAH inhibitors like PF-04457845 and JNJ-1661010.

    Biological Activity

    URB937 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. This compound has garnered attention due to its potential therapeutic applications, particularly in pain management and inflammation. Unlike traditional FAAH inhibitors, this compound is characterized by its peripheral activity, meaning it primarily exerts its effects outside the central nervous system (CNS).

    This compound operates by inhibiting FAAH, leading to increased levels of anandamide and other lipid mediators like oleoylethanolamide (OEA) in peripheral tissues. This elevation activates cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs), which play crucial roles in modulating pain and inflammation.

    Key Findings on Biological Activity

    • Analgesic Effects : this compound has demonstrated significant analgesic properties in various animal models, including those simulating neuropathic pain. Studies indicate that this compound effectively reduces mechanical allodynia, a condition where normally non-painful stimuli become painful, particularly in models of trigeminal neuralgia .
    • Gene Expression Modulation : Research has shown that this compound influences the expression of several inflammatory mediators. For instance, chronic treatment with this compound reduced the expression levels of pro-inflammatory cytokines like IL-1β and TNF-α while increasing anti-inflammatory cytokines such as IL-10 in specific brain regions involved in pain processing .
    • Pharmacokinetics : this compound exhibits a bioavailability of approximately 36% when administered orally in male rats, though it remains undetectable in brain tissue even at doses that effectively inhibit FAAH . This finding underscores its peripheral action and suggests minimal CNS penetration.

    Data Tables

    Parameter Value
    Oral Bioavailability36%
    Peak Plasma Concentration (Cmax)1000 mg/kg
    Analgesic Effect on Mechanical AllodyniaSignificant reduction observed
    Change in Pro-inflammatory CytokinesDecreased with this compound treatment

    Case Study 1: Trigeminal Neuralgia Model

    In a study examining the effects of this compound on trigeminal neuralgia, male rats were subjected to chronic constriction injury (CCI) to induce mechanical allodynia. Treatment with this compound resulted in:

    • A significant reduction in mechanical hypersensitivity.
    • Altered gene expression profiles for inflammatory mediators, indicating a shift towards a more anti-inflammatory state.

    These results suggest that this compound can mitigate pain responses through both peripheral and central mechanisms, possibly by influencing glial cell activity in the CNS .

    Case Study 2: Neuropathic Pain Models

    Another study focused on the pharmacological characterization of this compound highlighted its efficacy in various neuropathic pain models. Key outcomes included:

    • Elevation of anandamide levels leading to enhanced activation of CB receptors.
    • Reduction in nociceptive responses, demonstrating its potential as a therapeutic agent for chronic pain conditions .

    Properties

    IUPAC Name

    [3-(3-carbamoylphenyl)-4-hydroxyphenyl] N-cyclohexylcarbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CMEQHOXCIGFZNJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H22N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801018151
    Record name URB937
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801018151
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    354.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1357160-72-5
    Record name URB937
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801018151
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a stirred suspension of cyclohexylcarbamic acid 3′-carbamoyl-6-benzyloxybiphenyl-3-yl ester (222 mg; 0.5 mmol) in EtOAc (2.5 mL) and EtOH (2.5 mL), 10% Pd/C (22 mg) was added. The mixture was hydrogenated at 4 atm at 50° C. for 4 h, cooled, filtered on Celite and concentrated. Purification of the residue by column chromatography (cyclohexane/EtOAc 1:9) and recrystallization gave URB937 as a white solid. Yield: 92% (0.163 g). Mp: 128-130° C. (CH2Cl2/n-hexane). MS (ESI) m/z: 355.2 (M+H). 1H NMR (200 MHz, CDCl3) δ: =1.13-2.02 (m, 10H), 3.55 (m, 1H), 5.13 (br d, 1H), 5.85 (br s, 1H), 6.59 (br s, 1H), 6.74-6.95 (m, 3H), 7.07 (s, 1H), 7.34-7.41 (m, 1H), 7.56 (m, 1H), 7.68-7.75 (m, 2H) ppm. IR (Nujol) nmax: 3333, 1701, 1655 cm−1.
    Name
    cyclohexylcarbamic acid 3′-carbamoyl-6-benzyloxybiphenyl-3-yl ester
    Quantity
    222 mg
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    2.5 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    2.5 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    22 mg
    Type
    catalyst
    Reaction Step One
    Yield
    92%

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.